![molecular formula C19H22N2 B5216718 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DMXB-A, and it belongs to the class of benzimidazole derivatives.
Wirkmechanismus
The mechanism of action of DMXB-A involves the activation of the α7 nAChR, which leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of the receptor also leads to the modulation of various intracellular signaling pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to improve cognitive function, reduce inflammation, and protect against oxidative stress. DMXB-A has also been shown to have analgesic effects and to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for lab experiments. It has a high affinity for the α7 nAChR, which makes it a useful tool for studying the receptor's function. DMXB-A is also relatively stable and has good solubility in aqueous and organic solvents. However, DMXB-A can be expensive to synthesize, and its effects can be dose-dependent, which can complicate experimental design.
Zukünftige Richtungen
There are several future directions for DMXB-A research. One area of interest is the development of DMXB-A analogs with improved pharmacokinetic properties and selectivity for the α7 nAChR. Another area of interest is the investigation of the effects of DMXB-A on other physiological systems, such as the immune system and the cardiovascular system. DMXB-A may also have potential applications in the treatment of various neurological disorders, such as multiple sclerosis and epilepsy.
Conclusion:
In conclusion, DMXB-A is a chemical compound that has significant potential for scientific research applications. It has been extensively studied for its neuroprotective effects and its ability to modulate the α7 nAChR. DMXB-A has several advantages for lab experiments, but its effects can be dose-dependent, and it can be expensive to synthesize. Future research directions for DMXB-A include the development of analogs with improved properties and the investigation of its effects on other physiological systems.
Synthesemethoden
The synthesis of DMXB-A involves the reaction of 2-aminobenzimidazole with 3-(3,5-dimethylphenyl)-2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form the final product. The synthesis method has been optimized to obtain high yields of DMXB-A with good purity.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes such as learning, memory, and inflammation. DMXB-A has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-13-8-14(2)10-16(9-13)11-15(3)12-19-20-17-6-4-5-7-18(17)21-19/h4-10,15H,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLKNSONKNVZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CC2=NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.